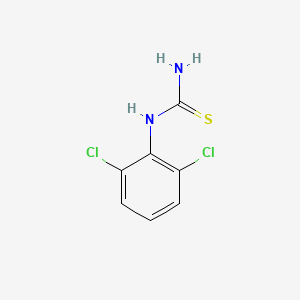

2,6-Dichlorophenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHRGMPBWZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216113 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6590-91-6 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,6-Dichlorophenylthiourea

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenylthiourea, a halogenated aromatic thiourea, has emerged as a molecule of significant interest within the scientific community, demonstrating a spectrum of biological activities. While its utility as a synthetic intermediate is well-documented, its potential as a modulator of cellular processes warrants a deeper, mechanistic exploration. This technical guide synthesizes the current understanding and presents a scientifically-grounded, proposed mechanism of action for this compound, focusing on its cytotoxic and anti-inflammatory properties. Drawing upon evidence from structurally related compounds, we postulate a multi-faceted mechanism centered on the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing not only a theoretical framework but also actionable experimental protocols to further investigate and validate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Substituted Thioureas

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by amino moieties, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The introduction of halogenated phenyl rings, such as the 2,6-dichlorophenyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its potency and cellular uptake.

This compound (Figure 1) is a member of this promising class of compounds. While its direct mechanistic studies are not extensively reported, compelling evidence from closely related analogs, particularly other dichlorophenyl-substituted thioureas, provides a strong foundation for elucidating its mode of action.[2] This guide will focus on two key, interconnected biological activities: cytotoxicity against cancer cells and inhibition of inflammatory responses.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: A Dual Approach to Cellular Modulation

Based on the cytotoxic and anti-inflammatory effects observed with structurally similar dichlorophenylthiourea derivatives, we propose a dual mechanism of action for this compound, converging on the induction of apoptosis in cancer cells and the suppression of the pro-inflammatory cytokine, Interleukin-6 (IL-6).

Induction of Apoptosis in Cancer Cells

Studies on 3,4-dichlorophenylthiourea have demonstrated potent induction of late-stage apoptosis in human colon cancer cell lines (SW480 and SW620).[2] It is highly probable that this compound exerts a similar pro-apoptotic effect. We hypothesize that this occurs through the intrinsic (mitochondrial) pathway of apoptosis.

Figure 2: Proposed Intrinsic Apoptosis Pathway Induced by this compound

Caption: Proposed intrinsic apoptosis pathway.

This proposed pathway involves the following key steps:

-

Induction of Mitochondrial Stress: this compound is proposed to induce stress on the mitochondria, the powerhouse of the cell. The exact molecular trigger for this stress is yet to be identified but could involve the generation of reactive oxygen species (ROS) or direct interaction with mitochondrial proteins.

-

Activation of Pro-Apoptotic Proteins: This mitochondrial stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, leading to its permeabilization.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Interleukin-6 (IL-6) Secretion

Chronic inflammation is a key driver of tumor progression. The pro-inflammatory cytokine IL-6 plays a pivotal role in this process. Dichlorophenylthiourea derivatives have been shown to significantly decrease the secretion of IL-6 from cancer cells.[2] We propose that this compound shares this anti-inflammatory property.

The precise mechanism of IL-6 inhibition is likely at the level of gene transcription, potentially through the modulation of key transcription factors such as NF-κB or STAT3, which are known to regulate IL-6 expression.

Figure 3: Proposed Inhibition of IL-6 Secretion

Caption: Proposed inhibition of IL-6 secretion.

Experimental Validation: A Guide for the Bench Scientist

To rigorously test the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a roadmap for researchers to validate the cytotoxic and anti-inflammatory effects of this compound.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of this compound against a panel of relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., SW480, SW620, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software.

Table 1: Representative Data for Cytotoxicity of Dichlorophenylthiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-Dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [2] |

| 3,4-Dichlorophenylthiourea | SW480 | 7.3 ± 0.91 | [2] |

Elucidation of the Apoptotic Pathway

Once cytotoxicity is established, the next step is to confirm that cell death occurs via apoptosis and to delineate the specific pathway involved.

Experimental Workflow: Apoptosis Pathway Analysis

Figure 4: Experimental Workflow for Apoptosis Analysis

Caption: Workflow for apoptosis pathway investigation.

Detailed Protocols:

-

Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases (caspase-3, -8, and -9) using fluorogenic or colorimetric substrates.[4] This will help to confirm the involvement of the caspase cascade and provide clues as to whether the intrinsic (caspase-9) or extrinsic (caspase-8) pathway is initiated.

-

Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Prepare cell lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, Bak, cleaved caspase-3, and cytochrome c (in cytosolic and mitochondrial fractions).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Measurement of IL-6 Inhibition

To validate the proposed anti-inflammatory effect, the levels of secreted IL-6 in the cell culture medium can be quantified.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

-

Sample Collection: Collect the cell culture supernatant from cells treated with this compound.

-

ELISA Procedure: Follow the manufacturer's instructions for a commercially available human IL-6 ELISA kit.[5][6][7][8] This typically involves:

-

Coating a 96-well plate with a capture antibody specific for IL-6.

-

Adding standards and samples to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings.[9][10][11] The presence of electron-withdrawing groups, such as chlorine atoms, often enhances cytotoxic activity. The 2,6-dichloro substitution pattern is of particular interest as it can induce a specific conformational arrangement of the molecule, potentially favoring its interaction with a biological target. Further studies involving the synthesis and biological evaluation of a series of analogs with varying substitution patterns on the phenyl ring will be crucial to establish a clear SAR and to optimize the potency and selectivity of this class of compounds.

Conclusion and Future Directions

This technical guide has outlined a plausible, evidence-based mechanism of action for this compound, centered on the induction of apoptosis and the inhibition of IL-6 secretion. The provided experimental protocols offer a clear path for the validation of this proposed mechanism.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular target(s) of this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory efficacy of this compound in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel therapeutics for cancer and inflammatory diseases.

References

- Giebultowicz, J., et al. (2021).

-

Sartorius. (n.d.). Apoptosis Assays for High-Throughput Cytometry. Retrieved from [Link]

- Khan, I., et al. (2015). Urea/thiourea derivatives of Gly/Pro conjugated 2,3-dichlorophenyl piperazine as potent anti-inflammatory agents: SAR studies. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2967.

-

Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

-

BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

-

Abbkine. (n.d.). Human IL6(Interleukin 6) ELISA Kit. Retrieved from [Link]

- Al-Salahi, R., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

- Ghamdi, M. A. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37.

- Ullah, H., et al. (2024). In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches. Journal of Molecular Structure, 1301, 137352.

- Nikolic, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8031.

- Giebultowicz, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.

- El-Faham, A., et al. (2022).

- Bîcu, E., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3235.

- Kumar, A., et al. (2021). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. European Journal of Medicinal Chemistry, 213, 113175.

- Xia, Y., et al. (2013). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological Sciences, 135(2), 346-355.

- Zare, A., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society.

- Ghamdi, M. A. (n.d.). Functionalized Thioureas in Medicinal Chemistry: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Semantic Scholar.

- Khan, K. M., et al. (2020). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry, 12(13), 1205-1221.

-

Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Scheme 1: Synthesis of diaryl thiourea derivatives DATU1-10 a. a...

- Kumar, A., et al. (2021). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed.

- Al-Omair, M. A., et al. (2023). Theoretical investigation of structure, anticancer activity and molecular docking of thiourea derivatives.

- Acar, Ç., et al. (2023). Design, Synthesis, Molecular Docking, Dynamics Simulation, and Biological Evaluation of Novel Thiazolidinedione Derivatives Against Breast Cancer with Apoptosis-Inducing Activity. ACS Omega, 8(41), 38047-38063.

- Nikolic, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen.

- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.

- Djurkovic, A., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4954.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 4. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]

- 6. bmgrp.com [bmgrp.com]

- 7. biovendor.com [biovendor.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2,6-Dichlorophenylthiourea derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Dichlorophenylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives, characterized by the presence of an SC(NH₂)₂ core, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The incorporation of a 2,6-dichlorophenyl moiety into the thiourea backbone has been shown to significantly influence the pharmacological properties of these compounds, leading to the development of potent agents with anticancer, antimicrobial, and enzyme-inhibiting capabilities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will delve into the mechanistic insights behind their therapeutic potential and provide detailed experimental protocols for their synthesis and biological characterization, aiming to equip researchers with the knowledge to further explore and exploit this promising class of compounds in drug discovery and development.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives are organosulfur compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their diverse biological applications.[1][2] The thione-thiol tautomerism of the thiourea group, along with its ability to form stable complexes with metal ions and participate in hydrogen bonding, underpins its multifaceted pharmacological profile.[1][3] These derivatives have been reported to possess a broad range of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4]

The 2,6-dichlorophenyl group is a key pharmacophore that can significantly enhance the biological activity of a parent molecule.[5] The presence of two chlorine atoms in the ortho positions restricts the rotation of the phenyl ring, influencing the compound's conformation and promoting specific interactions with biological targets through van der Waals forces and halogen bonding.[5] This guide will focus specifically on derivatives of this compound, exploring how this structural feature contributes to their potent biological effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a straightforward process, often involving the reaction of 2,6-dichloroaniline with an appropriate isothiocyanate. A general and efficient method for the synthesis of 3-acetyl-1-(2,6-dichlorophenyl)thiourea is provided below.

Experimental Protocol: Synthesis of 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[6]

Objective: To synthesize 3-acetyl-1-(2,6-dichlorophenyl)thiourea.

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

2,6-dichloroaniline

-

Acetone

-

Acidified cold water

-

Acetonitrile

Procedure:

-

Add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

Reflux the reaction mixture for 30 minutes.

-

After cooling to room temperature, add a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 ml).

-

Reflux the mixture for an additional 3 hours.

-

Pour the reaction mixture into acidified cold water.

-

Collect the precipitated title compound by filtration.

-

Recrystallize the crude product from acetonitrile to obtain the pure 3-acetyl-1-(2,6-dichlorophenyl)thiourea.

-

Confirm the purity and structure of the compound using infrared spectroscopy and melting point determination.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Mechanism of Action: Induction of Apoptosis

Studies on 1,3-disubstituted thiourea derivatives have shown that compounds bearing a 3,4-dichlorophenyl substituent exhibit strong pro-apoptotic activity.[9] For instance, one such derivative induced late apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[9] The apoptotic pathway is often initiated through DNA damage, leading to the activation of caspases, which are key executioners of apoptosis.[11][12]

Structure-Activity Relationship (SAR)

The substitution pattern on the phenyl ring of thiourea derivatives plays a crucial role in their anticancer activity.[13][14] For instance, in a series of pyrido[2,3-d]pyrimidin-7-one compounds, the presence of a 2,6-dichlorophenyl group was found to be critical for potent Abl kinase inhibition.[13] The introduction of different substituents at the 3- and 4-positions of the phenylamino moiety led to improved potency and selectivity.[13]

In Vitro Cytotoxicity Assay

The cytotoxic activity of newly synthesized compounds is typically evaluated using in vitro assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SW620 colon cancer cells)[7]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µg/mL)[7] |

| 4c | Aryl group | SW620 | 2-15 |

| 4f | Aryl group | SW620 | 2-15 |

| 4j | Aryl group | SW620 | 2-15 |

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][15]

Spectrum of Activity

N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea has shown a broad spectrum of antimicrobial activity against Gram-negative bacteria like E. coli and S. enteritidis, as well as P. aeruginosa. It is also highly active against the Gram-positive bacterium S. aureus (including MRSA strains) and Candida species.[15]

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound derivatives against various microbial strains.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

Microbial inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with solvent)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

| Compound | Target Organism | MIC (µg/mL)[15] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. enteritidis | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | P. aeruginosa | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 |

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases, which are important targets in the treatment of neurodegenerative diseases and other conditions.[16][17][18]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[17] Inhibitors of these enzymes are used in the management of Alzheimer's disease. Some thiourea derivatives have shown potent inhibitory activity against both AChE and BChE.[16]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and in the treatment of glaucoma.[18] Studies on sulfenimide derivatives, which share structural similarities with thioureas, have demonstrated effective inhibition of human carbonic anhydrase isoforms.[18]

Future Perspectives

The diverse biological activities of this compound derivatives make them a highly attractive scaffold for the development of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising candidates in animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

This technical guide has provided an in-depth overview of the biological activities of this compound derivatives. The synthetic accessibility of these compounds, coupled with their potent and diverse pharmacological profile, underscores their significant potential in drug discovery. The detailed experimental protocols and mechanistic insights presented here are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents.

References

-

Chirita, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578. [Link]

-

Cid, M., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6335-6339. [Link]

-

Khan, K. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Gowda, B. T., et al. (2012). 3-Acetyl-1-(2,6-dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2307. [Link]

-

Abdullah, N. H., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

-

Khan, K. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

-

Atac, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 308-318. [Link]

-

Kumar, A., et al. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. European Journal of Medicinal Chemistry, 44(3), 1355-1362. [Link]

-

Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4529. [Link]

-

Stana, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. [Link]

-

Cid, M., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. [Link]

-

Cid, M., et al. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. R Discovery. [Link]

-

Atac, A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar. [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Kumar, A., et al. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. ResearchGate. [Link]

-

Pinheiro, P. F., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(16), 4995. [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

-

Wietrzyk, J., et al. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 23(11), 2959. [Link]

-

Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]

-

Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7357. [Link]

-

Akocak, S., et al. (2018). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1264. [Link]

-

da Silva, G. N., et al. (2024). Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. ACS Omega, 9(37), 41659-41673. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichlorophenylthiourea CAS number 6590-91-6 properties

An In-Depth Technical Guide to 2,6-Dichlorophenylthiourea (CAS 6590-91-6): Properties, Synthesis, and Research Applications

Introduction

This compound, identified by CAS Number 6590-91-6, is a distinct organosulfur compound belonging to the N-arylthiourea class.[1] Structurally, it is characterized by a thiourea moiety attached to a dichlorinated phenyl ring, a scaffold that imparts significant chemical reactivity and biological potential.[1] While seemingly a simple molecule, it serves as a valuable building block in organic synthesis and has been explored for applications ranging from agriculture to pharmacology.[1][] Phenylthiourea derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including enzyme inhibition and antimicrobial and antitumor properties.[3][4][5]

This technical guide offers a comprehensive exploration of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, potential applications, and safe handling. We will delve into the causality behind experimental choices and present self-validating protocols, grounding all claims in authoritative references.

Chapter 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its solubility, stability, reactivity, and potential for biological interaction.

Molecular Structure

The molecular architecture of this compound is fundamental to its chemical behavior. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance, which can influence the conformation and reactivity of the adjacent N-H bond and the thiourea group.[6]

Caption: 2D Chemical Structure of N-(2,6-dichlorophenyl)thiourea.

Physicochemical Data Summary

Quantitative data provides a clear, comparative baseline for experimental design. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6590-91-6 | [1][7] |

| Molecular Formula | C₇H₆Cl₂N₂S | [1][7][8] |

| Molecular Weight | 221.11 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [1][7][9] |

| Melting Point | 157-159 °C | [7][9] |

| Boiling Point | 316.4 ± 52.0 °C (at 760 mmHg) | [7][9] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [7][9] |

| Water Solubility | Sparingly soluble (>33.2 µg/mL) | [1] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9] |

| pKa | 11.57 ± 0.70 (Predicted) | [1][9] |

| LogP | 2.6 - 3.4 | [7][10] |

| InChI Key | KUQHRGMPBWZVQR-UHFFFAOYSA-N | [1] |

Chapter 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of a target molecule are paramount for its use in research. This chapter outlines a robust synthetic approach and the analytical techniques required for structural validation.

Proposed Synthetic Pathway

The synthesis of N-arylthioureas is a well-established transformation in organic chemistry. A common and efficient method proceeds via an isothiocyanate intermediate generated in situ. The proposed pathway for this compound starts from the commercially available 2,6-dichloroaniline.

The rationale for this two-step, one-pot approach is efficiency and high atom economy. First, the primary amine (2,6-dichloroaniline) reacts with a thiocarbonyl source, such as thiophosgene or, more safely, by reacting an amine with carbon disulfide in the presence of a base followed by reaction with an activating agent, to form an isothiocyanate. This highly reactive intermediate is not isolated but is immediately treated with ammonia (or an ammonium salt) to yield the final thiourea product. A related protocol involves the reaction of 2,6-dichloroaniline with ammonium thiocyanate in the presence of an acid catalyst, which generates the isothiocyanate in situ.[6]

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[12]

-

¹H NMR: Due to the molecule's symmetry, the spectrum is expected to be relatively simple. The aromatic region should show two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The N-H protons will appear as two distinct broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum should display four distinct carbon signals: one for the thiocarbonyl (C=S) group (typically δ > 180 ppm), and three for the aromatic ring (C1, C2/C6, C3/C5, C4).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[11] Key expected absorption bands include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=S stretching (a weaker band around 1200-1300 cm⁻¹), and C-Cl stretching (in the fingerprint region, <800 cm⁻¹).

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[12] The mass spectrum will show a molecular ion peak (M⁺) at m/z 220. A characteristic isotopic pattern (M⁺, M+2, M+4) in an approximate 9:6:1 ratio will be observed, confirming the presence of two chlorine atoms.

Protocol: Standard Spectroscopic Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes thioureas and contains exchangeable protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

-

Sample Preparation and Acquisition (IR):

-

Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

-

Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Sample Preparation and Acquisition (MS):

-

For a non-volatile solid, Electrospray Ionization (ESI) is a suitable technique.

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Chapter 3: Applications and Areas of Scientific Interest

The unique structural features of this compound make it a compound of interest in several scientific domains.

Agrochemical Applications

This compound has been utilized in agriculture as a plant growth regulator and herbicide.[1] The proposed mechanism of action involves interference with the synthesis or transport of plant hormones, such as auxins, leading to the inhibition of growth in unwanted plants.[1] This mode of action is a common strategy in herbicide design, and the dichlorophenyl moiety is a well-known feature in many agrochemicals.

Pharmacological Potential of the Phenylthiourea Scaffold

While specific data on this compound is emerging, the broader class of phenylthiourea derivatives is rich with pharmacological activity.[4][5] Research has demonstrated their potential to modulate various biological targets. This compound has been specifically investigated for potential antimicrobial and antitumor properties.[1] Furthermore, it is recognized as a process-related impurity or synthetic intermediate for the antihypertensive drug Clonidine, making its characterization essential for pharmaceutical quality control.[13][14]

Key therapeutic targets associated with phenylthiourea derivatives include:

-

Tyrosinase Inhibition: Phenylthiourea is a classic inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This has implications for treating hyperpigmentation disorders.[3]

-

Kinase Inhibition: Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells, thereby blocking downstream proliferation pathways.[3]

-

Virulence Factor Inhibition: In the context of infectious diseases, phenylthiourea derivatives have been developed as allosteric inhibitors of enzymes essential for bacterial survival, such as the PvdP tyrosinase in Pseudomonas aeruginosa, which is required for the synthesis of the iron-scavenging siderophore pyoverdine.[15]

Caption: Potential pharmacological targets of the phenylthiourea scaffold.

Chapter 4: Safety, Handling, and Toxicology

Ensuring laboratory safety is non-negotiable. Proper handling of this compound is critical due to its potential toxicity.

Hazard Identification and Precautions

The compound is classified as toxic. All handling should be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

| Hazard Information | Code | Description | Reference(s) |

| Signal Word | Danger | ||

| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Toxicological Insights from Related Compounds

Direct toxicological studies on this compound are not extensively published in public literature. However, data from structurally related compounds can provide valuable context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-studied herbicide with a defined toxicological profile.[16] Another related compound, 2,6-dichlorobenzonitrile, has been shown to be toxic to the olfactory mucosa, highlighting a potential route of toxicity for inhaled dichlorinated aromatic compounds.[17] These findings underscore the importance of avoiding inhalation and dermal contact when working with this compound.

Conclusion

This compound (CAS 6590-91-6) is a compound with established utility and significant potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for organic chemists. While its application in agriculture is noted, its true potential may lie in the field of medicinal chemistry. As a member of the pharmacologically versatile phenylthiourea family, it represents a promising scaffold for the development of novel therapeutic agents targeting enzymes implicated in cancer, infectious diseases, and other conditions. Future research should focus on a systematic evaluation of its biological activity profile and a comprehensive assessment of its toxicological properties to fully unlock its potential in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2,6-dichlorophenyl)thiourea | 6590-91-6-Molbase [molbase.com]

- 8. scbt.com [scbt.com]

- 9. N-(2,6-Dichlorophenyl)thiourea , 99 , 6590-91-6 - CookeChem [cookechem.com]

- 10. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. veeprho.com [veeprho.com]

- 15. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,6-Dichlorophenylthiourea: A Technical Guide to Target Identification and Validation

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the potential therapeutic targets of 2,6-Dichlorophenylthiourea. Drawing upon the known biological activities of phenylthiourea derivatives, this document outlines a strategic framework for investigating and validating key molecular targets and signaling pathways that may be modulated by this compound. While direct studies on this compound are emerging, the extensive research on analogous compounds provides a robust foundation for targeted investigation.

Introduction: The Therapeutic Promise of Phenylthiourea Scaffolds

Thiourea and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The phenylthiourea scaffold, in particular, has yielded compounds with potent inhibitory effects on various enzymes and signaling pathways crucial in human diseases. This compound, a member of this promising class of molecules, has been noted for its potential antimicrobial and antitumor activities, warranting a deeper investigation into its mechanism of action and specific molecular targets. This guide will explore three primary areas of therapeutic potential for this compound: inhibition of melanogenesis through tyrosinase, modulation of oncogenic signaling via Epidermal Growth Factor Receptor (EGFR), and regulation of inflammatory responses through the Nuclear Factor-kappa B (NF-κB) pathway.

Potential Therapeutic Target I: Tyrosinase and the Melanogenesis Pathway

Causality Behind the Experimental Choice: Phenylthiourea derivatives are well-documented inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Aberrant melanin production is implicated in various dermatological conditions, including hyperpigmentation and melanoma. Therefore, tyrosinase presents a logical and high-priority target for this compound.

Mechanistic Overview: Inhibition of Melanin Synthesis

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. These reactions are critical steps in the melanin synthesis pathway. Phenylthiourea compounds are believed to inhibit tyrosinase through chelation of the copper ions within the enzyme's active site, thereby blocking substrate binding and catalytic activity.

Proposed Signaling Pathway and Point of Intervention

The following diagram illustrates the melanogenesis pathway and the proposed inhibitory action of this compound on tyrosinase.

Caption: Proposed inhibition of Tyrosinase by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potential of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Kojic Acid (positive control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.

-

Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of this compound and Kojic Acid in DMSO. Serially dilute these to obtain a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[1]

-

Potential Therapeutic Target II: Epidermal Growth Factor Receptor (EGFR) Signaling

Causality Behind the Experimental Choice: Several N-substituted thiourea derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The structural features of this compound make it a candidate for investigation as an EGFR inhibitor.

Mechanistic Overview: Disruption of Oncogenic Signaling

EGFR activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and metastasis. EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.

Proposed Signaling Pathway and Point of Intervention

The following diagram illustrates the EGFR signaling cascade and the potential inhibitory point for this compound.

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR enzyme

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

Gefitinib or Erlotinib (positive controls)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer

-

Kinase-Glo® MAX detection reagent

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a solution of recombinant EGFR in kinase assay buffer.

-

Prepare a solution of the peptide substrate in kinase assay buffer.

-

Prepare stock solutions and serial dilutions of this compound and control inhibitors in DMSO.

-

-

Assay Setup:

-

To a 96-well plate, add the test compound or DMSO (control).

-

Add the EGFR enzyme and peptide substrate solution to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection and Measurement:

-

Add the Kinase-Glo® MAX reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal. A lower luminescence indicates higher kinase activity.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

Cytotoxicity Assessment in Cancer Cell Lines

To evaluate the anti-proliferative effects of this compound, a cytotoxicity assay using relevant cancer cell lines is essential.

Materials:

-

Human cancer cell lines with known EGFR status (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon).

-

Normal human cell line (e.g., HaCaT - keratinocytes) for selectivity assessment.

-

Cell culture medium and supplements.

-

This compound.

-

Cisplatin or Doxorubicin (positive controls).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and control drugs for 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

-

Measurement and Analysis:

Potential Therapeutic Target III: NF-κB Signaling Pathway

Causality Behind the Experimental Choice: The NF-κB signaling pathway is a central regulator of inflammation, and its dysregulation is linked to various inflammatory diseases and cancers. Phenylthiourea derivatives have been shown to modulate this pathway, suggesting that this compound may also possess anti-inflammatory and anticancer properties through NF-κB inhibition.

Mechanistic Overview: Attenuation of Inflammatory Responses

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Inhibition of this pathway can occur at various steps, including the prevention of IκB degradation or the blockage of NF-κB nuclear translocation.

Proposed Signaling Pathway and Point of Intervention

The following diagram depicts the canonical NF-κB signaling pathway and a potential point of intervention for this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

Materials:

-

A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

-

This compound.

-

TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide) as an inducer.

-

Luciferase assay reagent.

-

White, opaque 96-well cell culture plates.

Procedure:

-

Cell Seeding and Treatment:

-

Seed the reporter cell line in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

Induction of NF-κB Activity:

-

Stimulate the cells with TNF-α or LPS for 6-8 hours to induce NF-κB activation.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence, which is proportional to NF-κB transcriptional activity.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration).

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

-

Data Summary and Comparative Analysis

While specific quantitative data for this compound is pending investigation, the following table summarizes the reported activities of related thiourea derivatives against various targets and cell lines, providing a valuable comparative context.

| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |

| Phenylthiourea derivatives | Mushroom Tyrosinase | Micromolar to sub-micromolar range | [5] |

| 1,3-Disubstituted thioureas | Colon Cancer Cells (SW620) | 1.5 - 7.6 µM | [4] |

| Sulphonyl thiourea derivatives | Carbonic Anhydrase IX/XII | Nanomolar range | [6] |

| Dichlorophenylacrylonitriles | MCF-7 Breast Cancer Cells | 0.127 - 0.56 µM | [7] |

| 2,6-dichloro-purine derivatives | Various Cancer Cell Lines | Single-digit micromolar | [8] |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of this compound. Based on the established bioactivity of the broader phenylthiourea class, tyrosinase, EGFR, and the NF-κB signaling pathway represent high-priority targets for evaluation. The detailed experimental protocols herein offer robust and self-validating systems for target identification and validation.

Future research should focus on executing these experimental plans to generate specific data for this compound. Elucidation of its precise mechanism of action and identification of its primary molecular targets will be crucial for its advancement as a potential therapeutic agent in dermatology, oncology, or inflammatory diseases.

References

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. National Institutes of Health. Available from: [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. Available from: [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health. Available from: [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available from: [Link]

-

IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. Available from: [Link]

-

NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. IntechOpen. Available from: [Link]

-

3-Acetyl-1-(2,6-dichlorophenyl)thiourea. National Institutes of Health. Available from: [Link]

-

IC50 of (a) tyrosinase inhibition, (b) antioxidant activity, and (c)... ResearchGate. Available from: [Link]

-

Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. National Institutes of Health. Available from: [Link]

-

Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Available from: [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. National Institutes of Health. Available from: [Link]

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. National Institutes of Health. Available from: [Link]

-

Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. National Institutes of Health. Available from: [Link]

-

NF-κB signaling in inflammation. National Institutes of Health. Available from: [Link]

-

Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. National Institutes of Health. Available from: [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. Available from: [Link]

-

A comprehensive review on tyrosinase inhibitors. National Institutes of Health. Available from: [Link]

-

ZDHHC11 Positively Regulates NF-κB Activation by Enhancing TRAF6 Oligomerization. Frontiers. Available from: [Link]

-

Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. National Institutes of Health. Available from: [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. MDPI. Available from: [Link]

-

Antitumor activity of the selective epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) Iressa (ZD1839) in an EGFR-expressing multidrug-resistant cell line in vitro and in vivo. National Institutes of Health. Available from: [Link]

-

Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2,6-dichlorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture

N-(2,6-dichlorophenyl)thiourea, a compound of significant interest in medicinal chemistry and materials science, possesses a unique structural framework that dictates its biological activity and physical properties.[][2] A thorough understanding of its molecular architecture is paramount for its application in drug design and agrochemical synthesis.[] Spectroscopic analysis provides a powerful, non-destructive lens through which we can meticulously examine the intricate details of this molecule. This guide offers a comprehensive exploration of the spectroscopic techniques used to characterize N-(2,6-dichlorophenyl)thiourea, providing both the theoretical underpinnings and practical, field-proven insights for its analysis.

Molecular Identity and Structural Confirmation

Before delving into the spectroscopic particulars, it is crucial to establish the fundamental properties of N-(2,6-dichlorophenyl)thiourea.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂S | [3][4] |

| Molecular Weight | 221.11 g/mol | [][4] |

| Monoisotopic Mass | 219.96288 Da | [5] |

| Appearance | White to off-white crystals or powder | [] |

| Melting Point | 157-159 °C | [] |

A foundational step in any analysis is the synthesis of the target compound. A common and effective method involves the reaction of 2,6-dichloroaniline with acetyl chloride and ammonium thiocyanate in acetone.[6] The resulting product can be purified by recrystallization to yield plate-like, dark yellow single crystals suitable for X-ray diffraction studies.[6]

Experimental Protocol: Synthesis of N-(2,6-dichlorophenyl)thiourea Derivative

This protocol is adapted from the synthesis of a related compound, 3-Acetyl-1-(2,6-dichlorophenyl)thiourea.[6]

-

Preparation of Acetyl Isothiocyanate: In a round-bottom flask, dissolve 0.10 mol of ammonium thiocyanate in 30 ml of acetone. To this suspension, add a solution of 0.10 mol of acetyl chloride in 30 ml of acetone dropwise.

-

Reaction Initiation: Reflux the reaction mixture for 30 minutes.

-

Addition of Aniline: After cooling the mixture to room temperature, add a solution of 0.10 mol of 2,6-dichloroaniline in 10 ml of acetone.

-

Completion of Reaction: Reflux the resulting mixture for an additional 3 hours.

-

Precipitation: Pour the reaction mixture into acidified cold water to precipitate the product.

-

Purification: Recrystallize the precipitate from acetonitrile to obtain the pure compound. The purity can be verified by its infrared spectrum.[6]

Vibrational Spectroscopy: Probing the Bonds with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can deduce the vibrational modes of the chemical bonds.

The FT-IR spectrum of N-(2,6-dichlorophenyl)thiourea is characterized by several key absorption bands that confirm its structure. The vibrations of the thiourea moiety are of particular interest.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3419 | N-H Stretching | Indicates the presence of the amine groups. The position and shape of this band can provide insights into hydrogen bonding.[7] |

| ~1615 | N-H Bending | Complements the N-H stretching data, confirming the amine functionality.[8] |

| ~1585 | Asymmetric C=S Stretching | A key indicator of the thioamide group.[9] |

| ~1465 | C=C Aromatic Stretching | Confirms the presence of the dichlorophenyl ring.[7] |

| ~1064 | C-N Stretching | Relates to the bond between the phenyl ring and the thiourea group.[7] |

| ~810 | C=S Stretching | Another characteristic vibration of the thiourea group.[7] |

The presence of these characteristic peaks provides a vibrational fingerprint of N-(2,6-dichlorophenyl)thiourea.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline N-(2,6-dichlorophenyl)thiourea with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum using a suitable spectrometer, typically over a range of 4000-400 cm⁻¹.[9][10]

-

Spectral Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Caption: Workflow for FT-IR analysis.

Electronic Transitions: Insights from UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For N-(2,6-dichlorophenyl)thiourea, the absorption of UV-Vis light is primarily due to π → π* and n → π* transitions within the aromatic ring and the thiourea group.

The parent compound, thiourea, exhibits absorption maxima at approximately 196 nm and 236 nm.[11] The presence of the dichlorophenyl substituent is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. The UV-Vis spectrum is crucial for determining optimal wavelengths for quantitative analysis, such as in HPLC methods.[11]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a suitable solvent that does not absorb in the region of interest. Acetonitrile and water are often good choices for their low UV cutoff.[11]

-

Solution Preparation: Prepare a dilute solution of N-(2,6-dichlorophenyl)thiourea of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(2,6-dichlorophenyl)thiourea will show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Protons: The protons on the dichlorophenyl ring will appear in the aromatic region (typically 7-8 ppm). The splitting pattern will depend on the coupling between adjacent protons.

-

Amine Protons (N-H): The protons of the NH and NH₂ groups will appear as broader signals. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, the NH₂ protons of thiourea appear as a singlet at approximately 7.05 ppm.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Thioamide Carbon (C=S): The carbon of the C=S group is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 180-190 ppm.

-

Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the aromatic region (around 110-150 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the chlorine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-